molecular formula C11H11BrO B11868374 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one

5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one

Cat. No.: B11868374
M. Wt: 239.11 g/mol
InChI Key: HBGZZVONKNBHIM-UHFFFAOYSA-N
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Description

5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom and two methyl groups on the indene structure makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one typically involves the bromination of 1,1-dimethyl-1H-indene-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming a ketone or carboxylic acid derivative.

    Reduction: Reduction reactions might convert the bromine atom to a hydrogen atom, yielding 1,1-dimethyl-1H-indene-2(3H)-one.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 5-Bromo-1,1-dimethyl-1H-indene-2,3-dione.

    Reduction: 1,1-Dimethyl-1H-indene-2(3H)-one.

    Substitution: 5-Methoxy-1,1-dimethyl-1H-inden-2(3H)-one (if methoxide is used).

Scientific Research Applications

5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The bromine atom could play a role in binding interactions, while the indene structure might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-1H-indene-2(3H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloro-1,1-dimethyl-1H-inden-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which might affect its reactivity and applications.

    5-Iodo-1,1-dimethyl-1H-inden-2(3H)-one: Contains an iodine atom, which could make it more reactive in certain types of chemical reactions.

Uniqueness

5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The combination of the indene structure with the bromine and methyl groups makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

6-bromo-3,3-dimethyl-1H-inden-2-one

InChI

InChI=1S/C11H11BrO/c1-11(2)9-4-3-8(12)5-7(9)6-10(11)13/h3-5H,6H2,1-2H3

InChI Key

HBGZZVONKNBHIM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC2=C1C=CC(=C2)Br)C

Origin of Product

United States

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